molecular formula C12H18OS B1581488 2-Octanoylthiophene CAS No. 30711-41-2

2-Octanoylthiophene

Cat. No. B1581488
CAS RN: 30711-41-2
M. Wt: 210.34 g/mol
InChI Key: QRJZCQOLJVIBDE-UHFFFAOYSA-N
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Description

2-Octanoylthiophene is a heptanoyl substituted thiophene . It has a molecular weight of 210.34 and a molecular formula of C12H18OS .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Octanoylthiophene is represented by the formula C12H18OS . This indicates that it contains 12 carbon atoms, 18 hydrogen atoms, and one each of oxygen and sulfur atoms .


Chemical Reactions Analysis

Thiophene derivatives, including 2-Octanoylthiophene, undergo various chemical reactions. For instance, the oxidation of thiophene is initiated by hydroperoxyl radical, leading to the formation of about 12 different products . The rate constants of addition to α and β carbons have positive temperature dependence and negative pressure dependence .

Scientific Research Applications

Gas Sensitivity and Electronic Devices

Polythiophene derivatives, including poly(octyl thiophene) (POT), have been explored for their gas sensitivity, particularly to NO2 gas. These materials are of interest due to their conjugated double bond structures, which lend them unique conducting properties. The Langmuir-Blodgett (LB) technique has been utilized to form multilayer thin films with ordered molecular orientations from these derivatives, indicating potential applications in various electronic devices and sensors (Kim et al., 1994).

Optical Properties and Liquid Crystals

2-Octanoylthiophene derivatives have been studied for their optical properties. For instance, an asymmetrically substituted oligothiophene, 2-cyano-5-octylquarterthiophene (CN-4T-Oct), has demonstrated complex liquid crystalline behavior. This property is significant for modulating the optical and electrical properties as a function of molecular order (Baker & Timmons, 1995).

Polymer Synthesis and Electronic Materials

A new class of dithieno[3,2-b:2',3'-d]pyrroles (DTPs) incorporating N-acyl groups, including octanoyl, has been prepared for use in conjugated materials. These compounds, by utilizing various electron-withdrawing acyl groups, have enabled the stabilization of HOMO and LUMO energy levels, making them significant for electronic material applications (Evenson & Rasmussen, 2010).

Potentiometric Sensing

Polythiophene derivatives like poly(3-octylthiophene) (POT) have been investigated for their potentiometric response in aqueous solutions. These materials have shown sensitivity to cations like H+, Li+, Na+, K+, and NH4+. The study of different polythiophene family members has provided insights into how the starting material and alkyl side-chains influence potentiometric response, which is crucial for developing new sensor technologies (Bobacka, Lewenstam, & Ivaska, 1993).

Photodegradation Applications

Polythiophene (PTh) and its derivatives have shown promise in photocatalytic degradation. Their unique redox behavior and stability in various states make them suitable for environmental applications, particularly in photocatalysis. The combination of PTh with metal oxides extends the absorption range and enhances photocatalytic activity under UV or visible light irradiation (Ansari, Khan, Ansari, & Cho, 2015).

Electronic and Electrochemical Properties

The electronic and electrochemical properties of various thiophene derivatives, including those with octyl groups, have been extensively studied. These studies have focused on how different functional groups and molecular structures influence the electronic behavior of these materials, which is crucial for their application in electronic and optoelectronic devices (Schwartz et al., 2012).

NO2 Sensing Applications

Soluble polythiophene derivatives have been synthesized and characterized for NO2 gas sensing applications. The chemical structure and storage conditions' effects on gas sensitivity and reversibility are critical factors in the development of efficient gas sensors (Schottland, Bouguettaya, & Chevrot, 1999).

Electrochromic Devices

Polythiophene derivatives like poly(3-octylthiophene) have been studied for their application in electrochromic devices. These studies include the synthesis of the derivatives, analysis of their morphological features, and investigation of their electrochromic performance, highlighting their potential in smart window technologies and display applications (Nicho, Hu, López-Mata, & Escalante, 2004).

Safety And Hazards

In case of eye contact with 2-Octanoylthiophene, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

properties

IUPAC Name

1-thiophen-2-yloctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJZCQOLJVIBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184738
Record name 2-n-Octanoylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octanoylthiophene

CAS RN

30711-41-2
Record name 2-n-Octanoylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030711412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-n-Octanoylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Gallardo, I Favarin - Liquid Crystals, 1993 - Taylor & Francis
… The transformation of the diazonium salt 13 into the desired product 14 requires the use of the Meerwein reaction [14] with 2-octanoylthiophene 11. The short reaction sequences …
Number of citations: 47 www.tandfonline.com
S Inaoka, DM Collard - Journal of Materials Chemistry, 1999 - pubs.rsc.org
… The mixture was to yield 2-octanoylthiophene (85 g, 100%) as a yellow liquid. … 2-Octanoylthiophene (85 g, 0.4 mol) and an 85% solution of C1,C7). IR (KBr) 3080, 1460, 1310, 910, 750, …
Number of citations: 27 pubs.rsc.org
E Campaigne, JL Diedrich - Journal of the American Chemical …, 1948 - ACS Publications
Ethyl 3-hydroxy-2-ethyl-3-methylbutanoate has been dehydrated to ethyl 2-ethyl-3-methyl-2-butenoate and ethyl 2-ethyl-3-methyl-3-buteno-ate. These have been isolated and their …
Number of citations: 13 pubs.acs.org
DS Mottram - Flavor of meat and meat products, 1994 - Springer
The flavours associated with cooked meats have proved particularly difficult to characterize, both for the sensory analyst and the flavour chemist. Meat flavour is influenced by …
Number of citations: 76 link.springer.com
F Shahidi, F Shahidi - 1998 - academia.edu
Flavor is an important sensory aspect of the overall acceptability of muscle foods. Complex flavor systems of meat, and seafoods in particular, are comprised of both taste and …
Number of citations: 203 www.academia.edu
S Inaoka - 1998 - search.proquest.com
One of the fused thiophene monomers, dithieno (3, 4-b: $3\sp\prime, 4\sp\prime $-d) thiophene, gives low-bandgap polymer that is transparent when oxidized. The connectivity of the …
Number of citations: 2 search.proquest.com
RC Huston, GL Goerner, HH György - Journal of the American …, 1948 - ACS Publications
The synthesis of certain N-benzohydrylethanolamines by reaction of benzohydryl bromide with ethanolamines of the type RNHCH:> CHoOH has been studied. WhenR was methyl or …
Number of citations: 4 pubs.acs.org
SL Melton - Quality attributes of muscle foods, 1999 - Springer
… aI., 1974a) including 2-butylthiophene, 2-pentylthiophene, 2-hexylthiophene, 2-heptylthiophene, 2-octylthiophene, 2-butanoylthiophene, 2-heptanoylthiophene and 2-octanoylthiophene…
Number of citations: 49 link.springer.com
IJ SPILNERS - 1961 - search.proquest.com
… Using phosphorus pentoxide as the con densing agent, a 38 per cent yield of 2-octanoylthiophene was obtained when thiophene was acylated vith octanoic acid. When 2-…
Number of citations: 0 search.proquest.com
CM HSU, RJ PETERSON, QIZ JIN… - Journal of Food …, 1982 - Wiley Online Library
Volatile flavor compounds were isolated from 190 lb of roasted eye round beef. The neutral fraction of the flavor isolate was subjected to extensive gas chromatographic fractionation …
Number of citations: 25 ift.onlinelibrary.wiley.com

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